

Diosmetin: An In Vitro Anticancer Efficacy Profile and Comparative Analysis

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Compound of Interest

Compound Name: *Diosmetinidin chloride*

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This guide provides a comprehensive in vitro validation of the anticancer effects of diosmetin, a natural flavonoid, and compares its performance against established chemotherapeutic agents. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key assays.

Comparative Analysis of Anticancer Activity

Diosmetin has demonstrated significant anticancer effects across a variety of cancer cell lines. Its efficacy is compared here with common chemotherapeutic drugs: doxorubicin, cisplatin, and paclitaxel.

Table 1: Comparative Cytotoxicity (IC50 Values) of Diosmetin and Other Anticancer Agents

Cell Line	Cancer Type	Diosmetin IC50	Doxorubicin IC50	Cisplatin IC50	Paclitaxel IC50	Reference
HepG2	Liver Cancer	12.0 µg/mL	-	-	-	[1]
SUM 149	Breast Cancer	5.23 µM, 5.64 µM	-	-	-	[2]
MDA-MB-231	Breast Cancer	~50 µM (Significant viability reduction)	-	-	-	[3]
HCT116	Colorectal Cancer	-	-	-	-	
K562/DOX	Leukemia (Doxorubicin-resistant)	Enhances Doxorubicin cytotoxicity	-	-	-	[2]
HepG2	Liver Cancer	-	-	IC50 of 42, 83, 165 µM (Hesperidin with Cisplatin) and 19, 37, 74 µM (Diosmin with Cisplatin)	-	[4]
A549	Non-small cell lung cancer	-	-	-	Synergistic effect with Diosmetin	[5][6]

Note: IC50 values can vary between studies due to different experimental conditions. This table presents a selection of available data. The combination of diosmetin with paclitaxel has been shown to have a synergistic effect in suppressing non-small cell lung cancer cells[5][6].

Similarly, diosmetin enhances the efficacy of doxorubicin in breast cancer cells[7][8]. One study showed that diosmin, a related flavonoid, in combination with cisplatin, had a stronger inhibitory effect on liver cancer cells than either compound alone[4].

In Vitro Experimental Validation of Diosmetin's Anticancer Effects

Diosmetin's anticancer properties have been validated through several key in vitro experiments that demonstrate its impact on cell viability, apoptosis, cell cycle progression, and cell migration and invasion.

Cell Viability and Proliferation

Diosmetin has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. For instance, in MDA-MB-231 breast cancer cells, diosmetin significantly reduced cell viability at concentrations of 10, 30, and 50 μM [3]. In HepG2 liver cancer cells, diosmetin also demonstrated a dose-dependent inhibition of cell proliferation[1].

Apoptosis Induction

Diosmetin is a potent inducer of apoptosis in cancer cells. In MDA-MB-231 cells, treatment with 10, 30, and 50 μM of diosmetin for 24 hours significantly increased the percentage of apoptotic cells[3]. Similarly, in HepG2 cells, diosmetin induced apoptosis in a concentration-dependent manner[1][9]. The mechanism of apoptosis induction often involves the modulation of key regulatory proteins.

Table 2: Effect of Diosmetin on Apoptosis in Cancer Cells

Cell Line	Concentration	Observation	Key Protein Modulation	Reference
MDA-MB-231	10, 30, 50 μ M	Significant increase in apoptotic cells.	Upregulation of p53, Bax, cleaved caspase-9, cleaved caspase-3; Downregulation of Bcl-2.	[3]
HepG2	5, 10, 15 μ g/mL	Concentration-dependent increase in apoptosis.	Upregulation of p53, Bax; Downregulation of Bcl-2.	[1]
HepG2	5, 10, 15 μ g/mL	Significant promotion of cell apoptosis.	Upregulation of Bax, cleaved-caspase3, cleaved-caspase8, cleaved-PARP, Bak, p53, p21; Downregulation of Bcl-2.	[9][10]
HGC-27	2.5, 5, 10, 20 μ g/ml	Induction of apoptosis.	-	[11]
B16F10	1, 10 μ g/ml	Increased percentage of apoptotic cells (2.98% and 9.72% vs 1.74% for control).	Activation of caspase-3.	[12]

Cell Cycle Arrest

Diosmetin has been observed to cause cell cycle arrest, primarily at the G0/G1 or G2/M phase, thereby inhibiting cancer cell proliferation.

Table 3: Effect of Diosmetin on Cell Cycle Distribution in Cancer Cells

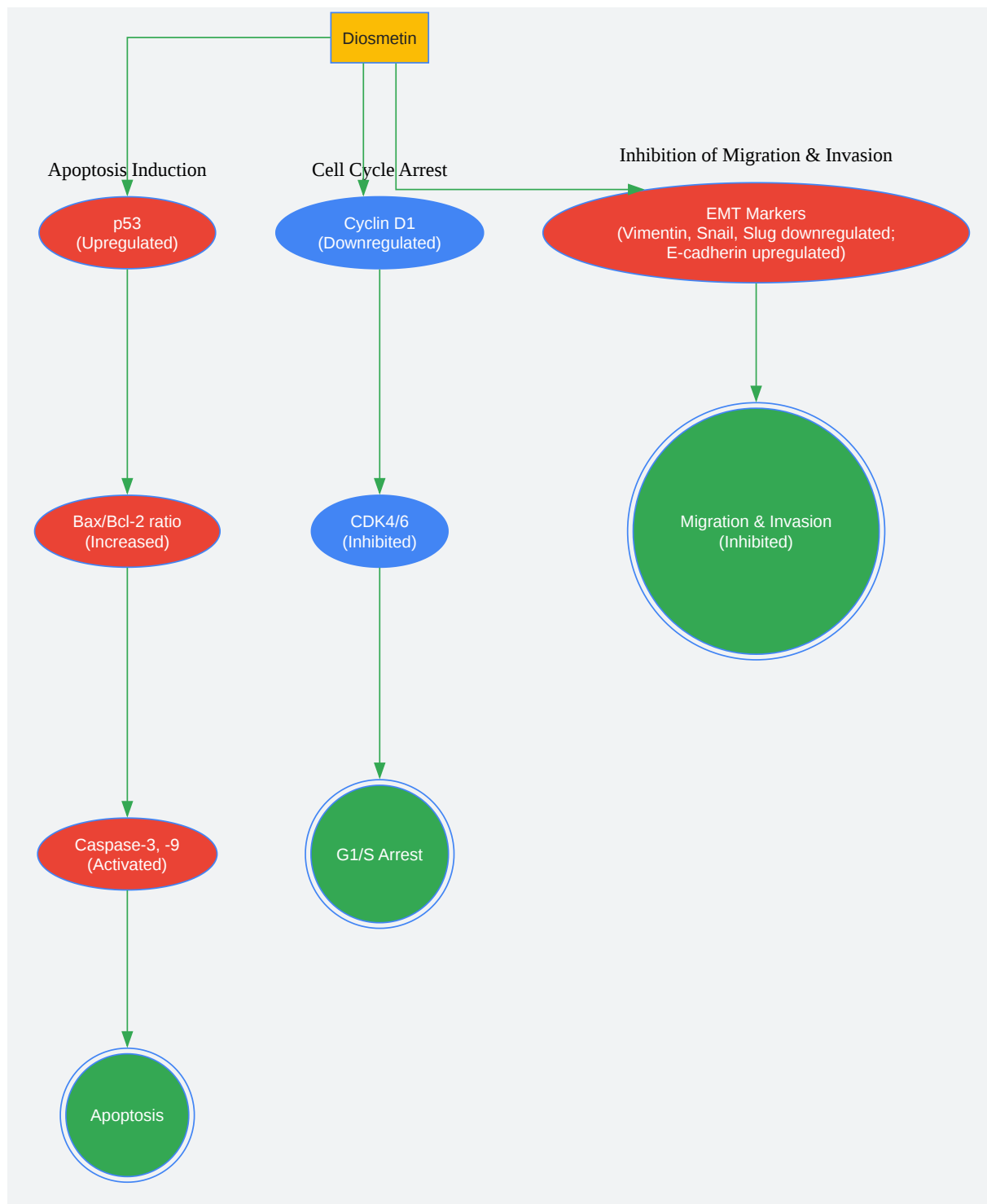
Cell Line	Concentration	Phase of Arrest	Key Protein Modulation	Reference
MDA-MB-231	10, 30, 50 μ M	G0/G1	Upregulation of p53; Downregulation of Cyclin D1.	[3]
HepG2	5, 10, 15 μ g/mL	G2/M	Downregulation of cyclin B1, cdc2.	[9][10]
LNCaP & PC-3	Not specified	G0/G1	Downregulation of cyclin D1, Cdk2, Cdk4.	[13]
MDA-MB 468	10 μ M	G1	-	[14]
Hep3B & HCCLM3	Not specified	G1	Downregulation of BCL2, CDK1, CCND1.	[15]

Cell Migration and Invasion

Studies have indicated that diosmetin can inhibit the migration and invasion of cancer cells, which are crucial processes in metastasis. In HGC-27 human gastric cancer cells, diosmetin was shown to inhibit cell migration as assessed by wound-healing and transwell assays[11]. Similarly, diosmetin inhibited the invasion and migration of glioma cells[16].

Signaling Pathways Modulated by Diosmetin

The anticancer effects of diosmetin are mediated through the modulation of several key signaling pathways.



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Caption: Signaling pathways modulated by diosmetin leading to its anticancer effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and incubate for 24 hours to allow for cell attachment.
- **Treatment:** Treat the cells with various concentrations of diosmetin (and comparative drugs) for 24, 48, or 72 hours. Include a vehicle-treated control group.
- **MTT Addition:** After the treatment period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

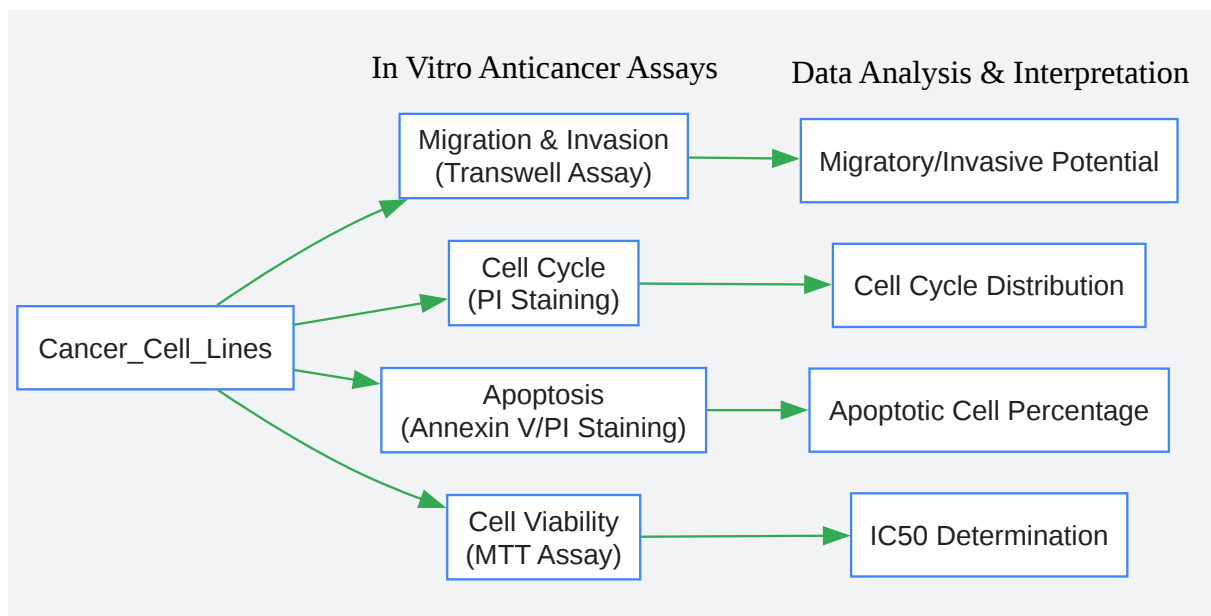
- **Cell Treatment:** Seed cells in a 6-well plate and treat with different concentrations of diosmetin for 24 hours.
- **Cell Harvesting:** Harvest the cells by trypsinization and wash twice with cold PBS.
- **Staining:** Resuspend the cells in 1X binding buffer. Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to the cell suspension.
- **Incubation:** Incubate the cells for 15 minutes at room temperature in the dark.
- **Flow Cytometry Analysis:** Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

- **Cell Treatment and Fixation:** Treat cells with diosmetin for 24 hours, then harvest and fix them in 70% cold ethanol overnight at -20°C.
- **Washing and Staining:** Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.
- **Incubation:** Incubate for 30 minutes in the dark at room temperature.
- **Flow Cytometry Analysis:** Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Cell Migration and Invasion Assay (Transwell Assay)

- **Chamber Preparation:** For invasion assays, coat the upper surface of the transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.
- **Cell Seeding:** Seed serum-starved cancer cells in the upper chamber of the transwell insert.
- **Chemoattractant:** Add complete medium containing a chemoattractant (e.g., FBS) to the lower chamber.
- **Treatment:** Add various concentrations of diosmetin to both the upper and lower chambers.
- **Incubation:** Incubate for 24-48 hours to allow for cell migration or invasion.
- **Staining and Counting:** Remove non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet. Count the stained cells under a microscope.



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